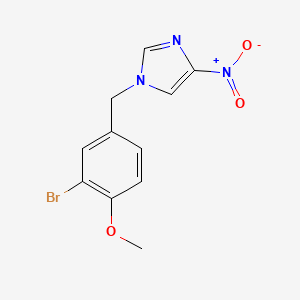
1-(3-bromo-4-methoxybenzyl)-4-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-metoxibencil)-4-nitro-1H-imidazol es un compuesto orgánico sintético que se caracteriza por la presencia de un átomo de bromo, un grupo metoxi y un grupo nitro unidos a un anillo imidazol
Métodos De Preparación
La síntesis de 1-(3-bromo-4-metoxibencil)-4-nitro-1H-imidazol típicamente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye:
Metoxilación: La adición de un grupo metoxi al anillo bencílico.
Estas reacciones a menudo se llevan a cabo en condiciones controladas utilizando reactivos y catalizadores específicos para garantizar un alto rendimiento y pureza. Los métodos de producción industrial pueden involucrar reactores de lotes a gran escala y sistemas de flujo continuo para optimizar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
1-(3-Bromo-4-metoxibencil)-4-nitro-1H-imidazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores de paladio y nucleófilos como aminas y tioles. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-metoxibencil)-4-nitro-1H-imidazol tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia su potencial como un farmacóforo en el diseño de fármacos, particularmente por sus propiedades antimicrobianas y anticancerígenas.
Ciencia de materiales: El compuesto se explora para su uso en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).
Investigación biológica: Sirve como una sonda en ensayos bioquímicos para estudiar interacciones enzimáticas y vías celulares.
Mecanismo De Acción
El mecanismo de acción de 1-(3-bromo-4-metoxibencil)-4-nitro-1H-imidazol involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a diversos efectos biológicos. Los grupos bromo y metoxi contribuyen a la afinidad de unión y especificidad del compuesto hacia sus objetivos.
Comparación Con Compuestos Similares
1-(3-Bromo-4-metoxibencil)-4-nitro-1H-imidazol se puede comparar con compuestos similares, tales como:
1-(3-Bromo-4-metoxibencil)-4-(4-bromo-3-metoxifenil)piperazina: Este compuesto comparte los grupos bromo y metoxi, pero difiere en su estructura central.
1-(3-Bromo-4-metoxibencil)-4-(3-metoxibencil)piperazina: Similar en estructura pero con variaciones en el grupo bencílico.
1-(3-Bromo-4-metoxibencil)-4-sec-butilpiperazina: Contiene un grupo sec-butilo en lugar de un grupo nitro.
La singularidad de 1-(3-bromo-4-metoxibencil)-4-nitro-1H-imidazol radica en su combinación específica de grupos funcionales, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C11H10BrN3O3 |
|---|---|
Peso molecular |
312.12 g/mol |
Nombre IUPAC |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-nitroimidazole |
InChI |
InChI=1S/C11H10BrN3O3/c1-18-10-3-2-8(4-9(10)12)5-14-6-11(13-7-14)15(16)17/h2-4,6-7H,5H2,1H3 |
Clave InChI |
PZALNEJRDKECSQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11631793.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11631798.png)
![Dimethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11631817.png)
![prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631820.png)
![2-[(2-furylmethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631825.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631829.png)
![(5E)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11631833.png)
![4-benzyl-5-hydrazinyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11631837.png)
![(6Z)-5-imino-3-phenyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631861.png)
![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(morpholin-4-yl)methanethione](/img/structure/B11631862.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631864.png)
![2-{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B11631868.png)
![1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631870.png)
![N-(4-chlorophenyl)-2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11631874.png)
